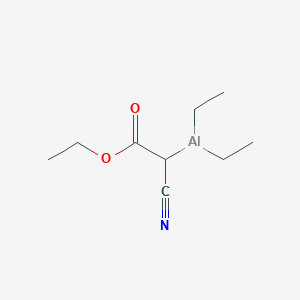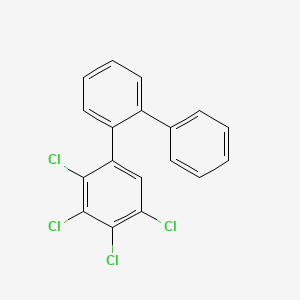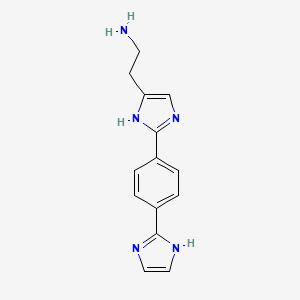
2-(2-(4-(1h-Imidazol-2-yl)phenyl)-3h-imidazol-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound characterized by the presence of two imidazole rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is crucial for the biological activity of these compounds. This compound is part of a broader class of chemicals synthesized for various biological evaluations and possesses unique structures that allow for diverse chemical reactions and properties.
Vorbereitungsmethoden
The synthesis of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves multi-step procedures. One common method includes cyclocondensation, Mannich reactions, and nucleophilic addition. For instance, a synthesis process might involve diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine using a catalyst in ethanol. Industrial production methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antitumor, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole rings allow it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine can be compared with other similar compounds, such as:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: This compound has a similar imidazole structure but differs in the substitution pattern on the phenyl ring.
4-(Imidazol-1-yl)phenol: This compound contains an imidazole ring attached to a phenol group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its dual imidazole rings, which provide a versatile platform for various chemical modifications and biological interactions.
Eigenschaften
CAS-Nummer |
106927-13-3 |
|---|---|
Molekularformel |
C14H15N5 |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
2-[2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C14H15N5/c15-6-5-12-9-18-14(19-12)11-3-1-10(2-4-11)13-16-7-8-17-13/h1-4,7-9H,5-6,15H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
GDTPUMRIWDGBIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=CN2)C3=NC=C(N3)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)


![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)

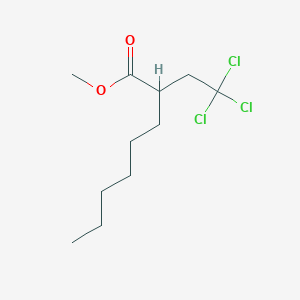

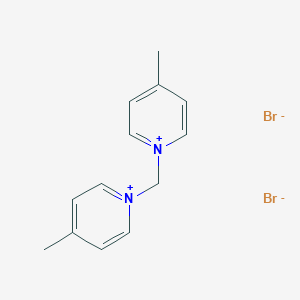
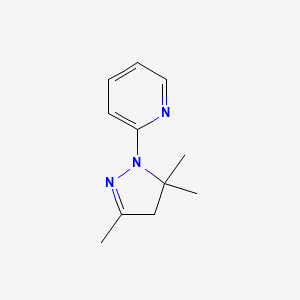
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
